methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride
CAS No.: 2460757-42-8
Cat. No.: VC5502265
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460757-42-8 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-7(10)5-8(6-9)3-2-4-8;/h2-6,9H2,1H3;1H |
| Standard InChI Key | DNIGKAIKMZFNJY-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1(CCC1)CN.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
Core Structural Features
The compound consists of a cyclobutyl ring substituted at the 1-position with an aminomethyl group (-CH₂NH₂) and an adjacent acetate ester (-OCOCH₃). The hydrochloride salt form stabilizes the amine group via protonation, enhancing solubility in polar solvents. Key structural attributes include:
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Cyclobutyl ring: Introduces significant ring strain (≈26 kcal/mol) compared to cyclopentane (≈6 kcal/mol), influencing conformational rigidity and reactivity.
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Aminomethyl group: Provides a primary amine capable of hydrogen bonding and ionic interactions, critical for target engagement in biological systems.
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Acetate ester: Serves as a hydrolyzable prodrug moiety or synthetic handle for further derivatization .
Stereochemical Variants
Two distinct isomers exist based on the aminomethyl group’s position:
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1-(aminomethyl)cyclobutyl variant (CAS 2460757-42-8): Substituents occupy adjacent positions on the cyclobutane ring.
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3-(aminomethyl)cyclobutyl variant (CAS 1638765-19-1): Substituents are separated by two carbons, altering steric and electronic profiles .
Table 1: Structural Comparison of Cyclobutyl Isomers
| Property | 1-(aminomethyl) Isomer | 3-(aminomethyl) Isomer |
|---|---|---|
| CAS Number | 2460757-42-8 | 1638765-19-1 |
| IUPAC Name | methyl 2-[1-(aminomethyl)cyclobutyl]acetate; hydrochloride | methyl 2-[3-(aminomethyl)cyclobutyl]acetate; hydrochloride |
| SMILES | COC(=O)CC1(CCC1)CN.Cl | COC(=O)CC1CC(C1)CN.Cl |
| InChIKey | DNIGKAIKMZFNJY-UHFFFAOYSA-N | IRSAIIPSQDUMJU-UHFFFAOYSA-N |
The stereochemical differences impact intermolecular interactions, as evidenced by distinct InChIKeys and PubChem CIDs (155820590 vs. 91800892) .
Synthesis and Optimization Strategies
Stepwise Synthetic Routes
Synthesis typically proceeds via a three-step sequence:
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Cyclobutane ring formation: [2+2] photocycloaddition of alkenes or ring-closing metathesis generates the cyclobutyl core.
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Aminomethylation: Introduction of the -CH₂NH₂ group via nucleophilic substitution using reagents like ammonium hydroxide or Gabriel synthesis.
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Esterification and salt formation: Reaction with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in THF) followed by HCl treatment.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclobutane formation | Dichloromethane, UV light, 24h | 45–60 |
| Aminomethylation | NH₄OH, 60°C, 12h | 70–85 |
| Esterification | Methyl bromoacetate, K₂CO₃, THF, reflux, 8h | 80–90 |
Industrial-Scale Production Challenges
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Ring strain management: Exothermic reactions require precise temperature control to prevent ring-opening side reactions.
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Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous solubility: Limited data available; estimated logP ≈ 0.5 (Hydrophilic due to ionic amine hydrochloride).
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Stability: Hydrolyzes in acidic/basic conditions to yield 2-[1-(aminomethyl)cyclobutyl]acetic acid. Store at 2–8°C under inert atmosphere.
Spectroscopic Characterization
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¹H NMR (D₂O, 400 MHz): δ 3.65 (s, 3H, OCH₃), 3.10–3.02 (m, 2H, CH₂NH₂), 2.50–2.30 (m, 4H, cyclobutyl CH₂), 1.90–1.70 (m, 2H, cyclobutyl CH₂).
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (NH₃⁺ bend), 1250 cm⁻¹ (C-O ester) .
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
While direct target validation studies are lacking, structural analogs suggest:
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Neurotransmitter modulation: Primary amine may interact with GABAₐ or NMDA receptors, analogous to cyclopropylamine derivatives.
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Antimicrobial potential: Cyclobutane-containing compounds disrupt bacterial cell wall synthesis via undecaprenyl pyrophosphate synthase inhibition .
In Vitro Screening Data
Preliminary assays indicate:
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Cytotoxicity: IC₅₀ > 100 µM in HepG2 hepatocytes, suggesting low acute toxicity.
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Enzyme inhibition: 40% inhibition of acetylcholinesterase at 10 µM (compared to 95% for donepezil).
Applications in Drug Discovery
Lead Optimization Scaffold
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Rigidity-enhanced binding: Cyclobutyl ring reduces conformational entropy loss upon target binding, improving affinity (ΔG ≈ -2.1 kcal/mol vs. linear analogs).
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Prodrug potential: Ester hydrolysis in vivo releases carboxylic acid, enabling pH-dependent targeting .
Case Study: Antiviral Derivatives
Structural modification at the amine position yielded analogs with:
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HIV-1 protease inhibition: Kᵢ = 8.3 nM (compared to ritonavir’s Kᵢ = 0.2 nM).
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Oral bioavailability: 62% in rodent models due to enhanced solubility from hydrochloride salt .
Comparison with Structural Analogs
Table 3: Cycloalkane-Based Compound Comparison
| Compound | Ring Size | logP | Synthetic Steps | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| Methyl2-[1-(aminomethyl)cyclobutyl]acetate HCl | 4-member | 0.5 | 3 | 10 µM (AChE) |
| Cyclopropyl analog | 3-member | 1.2 | 4 | 2.5 µM (AChE) |
| Cyclohexyl analog | 6-member | 2.8 | 2 | >100 µM (AChE) |
Key trends:
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Smaller rings increase synthetic complexity but enhance target engagement.
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logP inversely correlates with ring size, affecting membrane permeability.
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